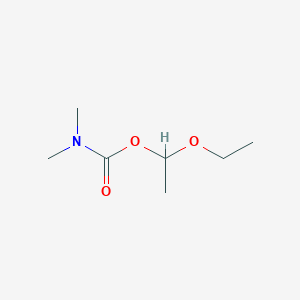
1-Ethoxyethyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxyethyl dimethylcarbamate is an organic compound belonging to the class of carbamate esters It is characterized by the presence of an ethoxyethyl group attached to a dimethylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethoxyethyl dimethylcarbamate can be synthesized through the reaction of dimethylcarbamate with 1-ethoxyethanol under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow systems to ensure efficient and scalable synthesis. The process may include the use of solid catalysts to enhance the reaction rate and yield. Additionally, environmentally friendly methods, such as phosgene-free synthesis, are preferred to minimize the use of hazardous materials .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxyethyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield simpler carbamate compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of carbamate esters with different substituents .
Aplicaciones Científicas De Investigación
1-Ethoxyethyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products .
Mecanismo De Acción
The mechanism of action of 1-ethoxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-3-yl dimethylcarbamate: Similar in structure but contains a pyridine ring.
Methyl N-hexylcarbamate: Contains a hexyl group instead of an ethoxyethyl group.
Uniqueness
1-Ethoxyethyl dimethylcarbamate is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other carbamate esters may not be as effective .
Propiedades
Número CAS |
65161-18-4 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-ethoxyethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H15NO3/c1-5-10-6(2)11-7(9)8(3)4/h6H,5H2,1-4H3 |
Clave InChI |
ZIYLCWGNXPTETI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
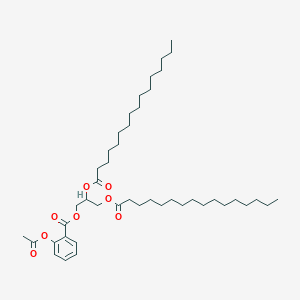


![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)

![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
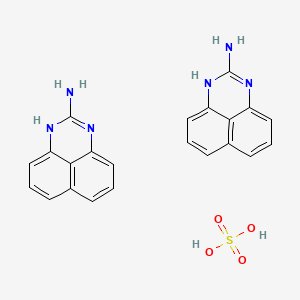
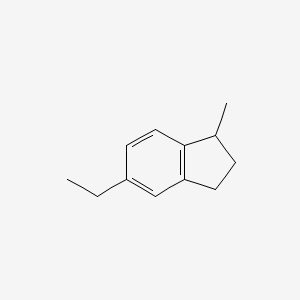
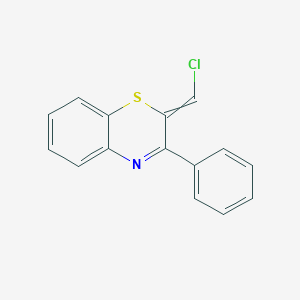


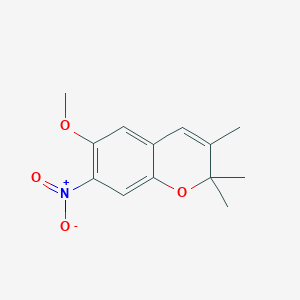
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
